tert-Butyl (7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)carbamate
Overview
Description
Tert-Butyl (7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)carbamate: is a chemical compound with the molecular formula C₁₁H₁₃BrN₄O₂
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions usually require the use of brominating agents such as N-bromosuccinimide (NBS) and a suitable base to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of tert-Butyl (7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)carbamate involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as implementing safety measures to handle hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions: The compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolo[2,1-f][1,2,4]triazines.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies, particularly in the investigation of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of specialty chemicals and materials, including advanced polymers and coatings.
Mechanism of Action
The mechanism by which tert-Butyl (7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and medicinal effects.
Comparison with Similar Compounds
7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
3-tert-Butylpyrazolo[5,1-c][1,2,4]triazin-4(1H)-one
7,8-Dibromo-3-tert-butylpyrazolo[5,1-c][1,2,4]triazin-4(1H)-one
Uniqueness: Tert-Butyl (7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)carbamate is unique in its structural complexity and potential applications. Its bromine atom and tert-butyl carbamate group contribute to its reactivity and versatility in various chemical reactions and applications.
Properties
IUPAC Name |
tert-butyl N-(7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN4O2/c1-11(2,3)18-10(17)15-9-7-4-5-8(12)16(7)14-6-13-9/h4-6H,1-3H3,(H,13,14,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHCWZGALMKHQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=NN2C1=CC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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